maltotriose -

maltotriose

Catalog Number: EVT-8187172
CAS Number:
Molecular Formula: C18H32O16
Molecular Weight: 504.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Maltotriose is a maltotriose trisaccharide in which the glucose residue at the reducing end is in the aldehydo open-chain form.
alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose is a natural product found in Populus tremula and Aeromonas veronii with data available.
Source and Classification

Maltotriose is classified as a carbohydrate, specifically an oligosaccharide. It is primarily sourced from starch-containing materials such as grains (e.g., barley, corn) and can be produced during the fermentation process in brewing and baking industries. The enzymatic activity of α-amylase and glucoamylase yields maltotriose from larger polysaccharides like amylose and amylopectin .

Synthesis Analysis

Maltotriose can be synthesized through various methods, including enzymatic hydrolysis and chemical synthesis.

Enzymatic Synthesis:

  1. Substrate: Starch or maltodextrin.
  2. Enzymes Used:
    • α-Amylase: Hydrolyzes starch into shorter chains, including maltotriose.
    • Glucoamylase: Further breaks down oligosaccharides into glucose and maltotriose.
  3. Yield: The yield of maltotriose varies depending on the substrate. For example, yields from waxy corn starch can reach up to 51% .

Chemical Synthesis:

  • A notable method involves the Lobry de Bruyn/van Ekenstein transformation, which allows for the selective introduction of isotopes into maltotriose for research purposes .
  • Another approach includes the use of glycosylation reactions with specific acceptors and donors to produce branched derivatives like 6'-α-maltosyl-maltotriose .
Molecular Structure Analysis

Maltotriose has a molecular formula of C18H36O18C_{18}H_{36}O_{18} and a molecular weight of approximately 504.48 g/mol. The structure consists of three glucose units connected by two α(1→4) glycosidic bonds.

Structural Features:

  • Anomeric Carbon: The first glucose unit has a free anomeric carbon, making maltotriose a reducing sugar.
  • Configuration: The hydroxyl groups on the glucose units contribute to its solubility and reactivity in biological systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is typically used to analyze the structure, confirming the linkage types and spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Maltotriose participates in various chemical reactions:

  1. Hydrolysis: Maltotriose can be hydrolyzed by enzymes such as maltase, resulting in the formation of two glucose molecules.
  2. Fermentation: In yeast, maltotriose can be fermented to produce ethanol and carbon dioxide, especially in brewing applications .
  3. Glycosylation Reactions: Maltotriose can act as a glycosyl donor or acceptor in synthetic chemistry to create more complex carbohydrates or derivatives .
Mechanism of Action

The mechanism of action for maltotriose primarily revolves around its role as a substrate for enzymatic reactions:

  • Transport Mechanism: Maltotriose is actively transported into cells via specific transporters that recognize oligosaccharides. In yeast, for instance, maltotriose uptake occurs through the maltodextrin transporter system .
  • Metabolic Pathway: Once inside the cell, maltotriose is hydrolyzed by specific enzymes into glucose, which then enters glycolysis or other metabolic pathways to generate ATP.
Physical and Chemical Properties Analysis

Maltotriose exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its multiple hydroxyl groups.
  • Melting Point: Maltotriose does not have a defined melting point due to its hygroscopic nature.
  • Stability: Stable under normal conditions but can degrade under extreme pH or temperature conditions.

Analytical Methods:

  • High-performance liquid chromatography (HPLC) is commonly employed for quantifying maltotriose concentrations in various samples .
Applications

Maltotriose has diverse applications across several fields:

  1. Food Industry:
    • Used as a sweetener or flavor enhancer in food products.
    • Serves as a fermentation substrate in brewing and baking processes.
  2. Biotechnology:
    • Acts as a probe for studying bacterial infections due to its selective uptake by certain bacteria .
    • Utilized in research for developing fluorescent derivatives for imaging purposes.
  3. Pharmaceuticals:
    • Explored as an ingredient in drug formulations due to its biocompatibility and ability to enhance drug delivery systems.
Biosynthesis and Enzymatic Production Pathways

Starch Hydrolysis Mechanisms: Role of α-Amylase and Limit Dextrinase in Maltotriose Generation

Starch hydrolysis represents the primary industrial pathway for maltotriose production, leveraging the synergistic action of amylolytic enzymes to break down the complex polysaccharide structure. This process initiates with the gelatinization of starch granules, wherein heating in aqueous suspension disrupts hydrogen bonds, rendering the substrate accessible to enzymatic attack. The subsequent liquefaction phase employs endo-acting α-amylases (EC 3.2.1.1) that randomly cleave internal α-1,4-glycosidic bonds within the amylose and amylopectin chains. This action generates a mixture of linear and branched oligosaccharides, with maltotriose (a trisaccharide) emerging as a significant product when specific α-amylases with particular bond cleavage preferences are utilized [7] [9].

The molecular mechanism governing maltotriose production hinges on the substrate binding affinity and cleavage pattern inherent to the α-amylase employed. Certain α-amylases exhibit a pronounced tendency to release maltotriose units due to structural constraints within their active sites that favor binding over three glucose residues. For instance, the α-amylase from Microbulbifer thermotolerans DAU221 (AmyA) demonstrates exceptional efficiency in maltotriose generation. Characterized by a molecular mass of approximately 80 kDa and belonging to glycoside hydrolase family 13, AmyA achieves optimal catalytic activity at 50°C and pH 6.0 when hydrolyzing soluble starch. Under statistically optimized conditions (44.95°C, pH 6.35, 1.76 hours), AmyA predominantly yields maltotriose as confirmed by thin-layer chromatography and high-performance liquid chromatography analysis, with kinetic parameters (Km = 1.08 mg/mL for soluble starch, Vmax = 1.736 mmol maltotriose/mg protein/min) underscoring its industrial relevance [9].

While α-amylases efficiently degrade linear α-1,4-glucan chains, starch contains significant branching points formed by α-1,6-glycosidic linkages (approximately 4-5% in amylopectin). Limit dextrinase (EC 3.2.1.142), a debranching enzyme, becomes crucial for accessing these branched regions. This enzyme specifically hydrolyzes the α-1,6-linkages in limit dextrins – the branched oligosaccharides resistant to α-amylase action. By removing these branch points, limit dextrinase liberates additional linear maltooligosaccharide chains, which become susceptible to further hydrolysis by α-amylase into maltotriose and other small oligosaccharides. This sequential action significantly enhances the overall yield of maltotriose from native starch substrates [7].

Table 1: Enzymatic Parameters Influencing Maltotriose Yield from Starch Hydrolysis

Enzyme TypeSource OrganismOptimal Temperature (°C)Optimal pHPrimary ProductsKey Catalytic Feature
α-Amylase (AmyA)Microbulbifer thermotolerans44.95 - 506.0 - 6.35MaltotrioseHigh specificity for maltotriose release
PullulanaseBacillus acidopullulyticus465.5Maltotriose (from pullulan)Cleaves α-1,6 linkages in pullulan
Limit DextrinaseVarious (e.g., barley)40-60 (varies)5.0-6.0 (varies)Linear oligosaccharidesHydrolyzes α-1,6 linkages in limit dextrins

An alternative enzymatic route utilizes pullulanase (EC 3.2.1.41), particularly for generating maltotriose from the microbial polysaccharide pullulan. Pullulan possesses a unique structure with maltotriose units interconnected by α-1,6-glycosidic bonds. Pullulanase acts as a specific debranching enzyme, cleaving these α-1,6-linkages to release individual maltotriose molecules. Optimization studies reveal that pullulanase from Bacillus acidopullulyticus achieves maximal maltotriose yield at 46°C and pH 5.5, with a substrate-to-enzyme ratio of 10 ASPU/g pullulan and a hydrolysis time of 8 hours. Subsequent precipitation using ethanol (6:1 v/v ethanol-to-hydrolysate ratio) efficiently recovers maltotriose syrup, with high-performance liquid chromatography confirming maltotriose as the major component (exceeding 90% purity under optimal conditions) [3]. This method provides a direct route to high-purity maltotriose, bypassing the complex mixture typically generated during starch hydrolysis.

Biocatalytic Optimization: Engineering Thermophilic Enzymes for Enhanced Maltotriose Yield

The inherent limitations of mesophilic enzymes – particularly their thermal instability and suboptimal activity under industrial processing conditions – have driven significant efforts in enzyme engineering to enhance maltotriose production efficiency. Thermophilic enzymes, sourced from microorganisms inhabiting extreme thermal environments, offer a robust starting point due to their natural stability at elevated temperatures. However, their catalytic efficiency, particularly towards starch substrates at industrially relevant concentrations, often requires further improvement. Rational design and directed evolution strategies target specific enzyme properties, including thermostability, substrate affinity, product specificity, and pH activity profile, to create superior biocatalysts [7] [8] [9].

A prime example involves engineering the α-amylase from Microbulbifer thermotolerans DAU221. While the wild-type enzyme functions optimally around 50°C, industrial processes often demand higher temperatures to reduce viscosity, minimize microbial contamination, and increase substrate solubility. Site-directed mutagenesis targeting residues within or near the active site or involved in stabilizing the protein's tertiary structure can significantly enhance thermostability without compromising the enzyme's high maltotriose specificity. Mutations might involve introducing additional disulfide bridges for structural reinforcement, replacing thermally labile residues (e.g., asparagine or glutamine), or enhancing hydrophobic core packing. Engineered variants exhibiting stability and high activity at temperatures above 60°C enable more efficient starch liquefaction and saccharification processes, leading to increased maltotriose yields and reduced processing times [9].

Beyond thermostability, engineering efforts focus intensely on product specificity. Wild-type α-amylases typically produce a mixture of glucose, maltose, maltotriose, and higher oligosaccharides. Shifting this product spectrum towards predominantly maltotriose requires precise modifications. Structural studies pinpoint residues involved in substrate binding across the catalytic cleft. Altering the architecture of the substrate-binding grooves, particularly at the subsites (e.g., -3 to +3 relative to the cleavage site), can sterically or electrostatically favor binding modes where cleavage occurs to generate a trisaccharide product. For instance, enlarging subsite -3 while constraining subsite +1 could favor the binding of a hexasaccharide (maltohexaose) cleaved into two maltotriose molecules. Conversely, narrowing subsite -2 might prevent binding configurations leading to maltose release. Such engineered α-amylases, often termed maltotriose-forming amylases (MFAs), demonstrate dramatically increased maltotriose yields exceeding 60-70% of the total products from starch hydrolysis [7].

Enzyme immobilization represents a complementary biocatalytic optimization strategy crucial for process economics and sustainability. Immobilizing thermostable α-amylases or pullulanases onto solid supports (e.g., chitosan beads, silica nanoparticles, magnetic particles, or synthetic polymers) allows for their repeated use over multiple reaction cycles. This significantly reduces enzyme costs and simplifies downstream processing by eliminating soluble enzyme contamination of the maltotriose syrup. Furthermore, immobilization often enhances enzyme stability against thermal denaturation, shear forces, and potential inhibitors (e.g., metal ions like Hg²⁺ or Cu²⁺ known to inhibit some amylases). For example, a thermostable maltodextrin phosphorylase from Pyrococcus furiosus was fused with a cellulose-binding domain, leading to its aggregation into catalytically active inclusion bodies. These aggregates retained over 90% of their initial activity after ten consecutive batch cycles of converting maltodextrin to glucose-1-phosphate (a precursor for enzymatic oligosaccharide synthesis), showcasing remarkable operational stability under process conditions [8].

Table 2: Engineered Enzyme Systems for Enhanced Maltotriose Production

Engineering ApproachTarget EnzymeKey ImprovementImpact on Maltotriose Production
Thermostability Enhancementα-Amylase (e.g., M. thermotolerans)Increased optimal temperature & half-life at >60°CEnables efficient high-temperature processing; higher substrate concentration
Product Specificity Shiftα-Amylase (MFA Engineering)Altered subsite architecture favoring maltotriose releaseIncreases maltotriose yield to >60-70% of hydrolysis products
Fusion for ImmobilizationMaltodextrin phosphorylase (P. furiosus)Formation of active inclusion bodies; CBD fusionEnables enzyme reuse (>90% activity after 10 cycles); simplifies purification
Ion Tolerance Engineeringα-Amylase (e.g., AmyA)Reduced inhibition by Cu²⁺, Hg²⁺, Fe³⁺, Zn²⁺Improves robustness in industrial feedstocks with trace metals

Biocatalytic optimization also addresses inhibitor tolerance. Metal ions prevalent in industrial water or starch feedstocks, such as Cu²⁺, Fe³⁺, Hg²⁺, and Zn²⁺ (at 10 mM), as well as chelating agents like EDTA, can significantly inhibit α-amylase activity, as observed with AmyA [9]. Protein engineering can mitigate this sensitivity by replacing metal-coordinating residues on the enzyme's surface or by altering the charge distribution near the active site. Additionally, enzyme formulations incorporating stabilizers or the use of immobilized enzymes partially shielded from the bulk solution can enhance resilience to such inhibitors, ensuring consistent maltotriose production yields in diverse industrial settings.

Substrate Specificity of Maltodextrin Phosphorylase in Oligosaccharide Synthesis

Maltodextrin phosphorylase (MalP, EC 2.4.1.1) offers a distinct, reversible pathway for oligosaccharide synthesis, diverging from the hydrolytic mechanisms of amylases. This enzyme catalyzes the phosphorolysis of the α-1,4-glycosidic bond at the non-reducing end of maltodextrins (linear oligosaccharides of glucose), utilizing inorganic phosphate (Pi) to produce glucose-1-phosphate (Glc1P) and a shortened maltodextrin chain: (Glc)n + Pi ⇌ (Glc)n-1 + Glc1P. Crucially, the reaction is readily reversible under physiological conditions. This reversibility allows MalP to function biosynthetically, utilizing Glc1P as a high-energy glucosyl donor to extend the non-reducing end of an α-1,4-glucan acceptor molecule (like maltotriose or longer maltodextrins), releasing Pi: Acceptor + Glc1P ⇌ (Acceptor-Glc) + Pi [1] [5] [6]. This phosphorolytic synthesis provides exquisite control over chain elongation.

The substrate specificity of maltodextrin phosphorylase is paramount in determining its role in oligosaccharide metabolism and its potential application in synthesizing defined maltooligosaccharides like maltotriose. Structural studies, particularly on the Escherichia coli MalP enzyme, reveal intricate mechanisms governing substrate recognition:

  • Glc1P Binding and Conformational Change: In the absence of an acceptor oligosaccharide, Glc1P binds to the E. coli MalP active site in a conformation where its phosphate group is positioned away from the essential pyridoxal 5'-phosphate (PLP) cofactor. A key residue, Arg569, stabilizes the negatively charged phosphate group of Glc1P. This conformation is catalytically inactive for the synthetic reaction. Binding of an acceptor oligosaccharide (minimum length: maltotriose, G3) triggers a significant conformational shift, primarily involving the His377 residue. His377 forms a hydrogen bond with the 6-hydroxyl group of the Glc1P molecule, inducing a movement in the flexible 380s loop region [1].

  • Acceptor Oligosaccharide Recognition: The conformational change induced by acceptor binding causes the 380s loop to fold over the catalytic site. This "lid closure" creates a specific binding pocket that recognizes and accommodates the acceptor maltodextrin. The enzyme exhibits increasing affinity and catalytic efficiency (kcat/Km) with increasing chain length of the linear α-1,4-glucan acceptor. While maltotriose (G3) can serve as an acceptor, it is utilized less efficiently than longer maltodextrins like maltotetraose (G4) or maltopentaose (G5). The enzyme's active site is specifically adapted to bind linear chains; branched oligosaccharides (e.g., containing α-1,6 linkages) or non-glucose sugars are poor substrates [1] [6].

  • Catalytic Activation: Crucially, the binding of the acceptor oligosaccharide forces the phosphate group of Glc1P to rotate downwards, bringing it into close proximity and correct orientation with the 5'-phosphate group of the PLP cofactor. This precise alignment is essential for the catalytic transfer of the glucosyl moiety from Glc1P to the non-reducing end of the acceptor chain, elongating it by one glucose unit and releasing Pi. The movement of Arg569, tracking the phosphate group of Glc1P during this conformational change, is critical for stabilizing the transition state [1].

Table 3: Substrate Specificity Parameters of Maltodextrin Phosphorylase (Based on E. coli Enzyme)

Substrate RoleSubstrate TypeMinimum SizeRelative EfficiencyKey Structural Determinants
Glucosyl DonorGlucose-1-PhosphateMonomerHighArg569 stabilization; PLP cofactor proximity upon acceptor binding
AcceptorLinear α-1,4-glucanMaltotriose (G3)Low (G3) → High (G5+)380s loop conformation; specific linear chain binding pocket
PhosphorolysisLinear α-1,4-glucanMaltotetraose (G4)Increases with chain lengthNon-reducing end access; PLP-phosphate interaction
InhibitorsBranched oligosaccharidesN/APoor substratesLack of specific binding for α-1,6 branches

This substrate specificity has profound implications for oligosaccharide synthesis. While MalP can theoretically synthesize maltotriose de novo by sequentially adding glucose units from Glc1P onto a very short acceptor like glucose or maltose, this process is highly inefficient due to the enzyme's low affinity and poor catalytic rates with these small acceptors. MaltP primarily functions to elongate existing maltooligosaccharide chains rather than initiate them de novo. Consequently, MalP is exceptionally efficient at converting maltotriose into longer maltodextrins (e.g., G4, G5, G6) using Glc1P as the glucosyl donor [5] [6]. This property is exploited in enzyme reactor systems where MalP is coupled with sucrose phosphorylase. Sucrose phosphorylase generates Glc1P from sucrose and Pi, which is then utilized by MalP in the presence of maltotriose or other acceptors to synthesize specific, longer-chain maltooligosaccharides in a continuous or semi-continuous manner [5].

The role of MalP extends beyond simple maltodextrin synthesis. In organisms like Actinoplanes sp. SE50/110, which produces the anti-diabetic drug acarbose, MalP functions within a reconstructed maltose/maltodextrin pathway alongside other enzymes like 4-α-glucanotransferase (MalQ). MalP exhibits dual functionality, acting as both a maltodextrin phosphorylase and a glycogen phosphorylase. It degrades linear maltodextrins and the outer chains of glycogen, producing Glc1P for glycolysis or biosynthetic purposes. Simultaneously, under appropriate substrate and phosphate potential conditions, it can contribute to chain elongation. This interplay between MalP and MalQ (which disproportionates maltooligosaccharides) is central to maintaining a pool of linear α-glucans of various lengths within the cell. These α-glucans serve as potential acceptor molecules for glycosyltransferases involved in secondary metabolite biosynthesis, such as the formation of elongated acarviosyl metabolites related to acarbose. However, studies indicate that MalP is not directly involved in elongating the acarbose core structure itself (like acarbose 7-phosphate), which likely utilizes different, specialized glycosyltransferases [6].

Understanding the precise substrate recognition mechanisms of MalP, particularly the conformational changes induced by acceptor binding and the critical role of residues like Arg569 and His377, provides a foundation for potential enzyme engineering. Modifying the acceptor binding site could, in theory, alter the enzyme's chain length preference or even allow it to utilize modified sugars or different glycosyl donors, expanding its utility in synthesizing novel oligosaccharides or glycol-conjugates. However, such applications remain largely exploratory compared to its established role in native maltooligosaccharide metabolism.

Properties

Product Name

maltotriose

IUPAC Name

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11-,12+,13+,14+,15+,16+,17+,18+/m0/s1

InChI Key

RXVWSYJTUUKTEA-CGQAXDJHSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O

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